molecular formula C21H25NO5 B1163479 Epicorynoxidine CAS No. 58000-48-9

Epicorynoxidine

Cat. No.: B1163479
CAS No.: 58000-48-9
M. Wt: 371.4 g/mol
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Preparation Methods

Synthetic Routes and Reaction Conditions: Epicorynoxidine can be synthesized through the oxidation of tetrahydropalmatine. The process involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to introduce the N-oxide functionality . The reaction typically requires a solvent like acetic acid and is carried out at room temperature to avoid decomposition of the product.

Industrial Production Methods: Industrial production of this compound involves the extraction of tetrahydropalmatine from Corydalis koidzumiana, followed by its chemical oxidation. The extraction process includes solvent extraction and purification steps to isolate tetrahydropalmatine, which is then subjected to oxidation under optimized conditions to yield this compound .

Chemical Reactions Analysis

Types of Reactions: Epicorynoxidine undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert this compound back to tetrahydropalmatine.

    Substitution: Substitution reactions can occur at the methoxy groups or the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products:

    Oxidation: Higher N-oxide derivatives.

    Reduction: Tetrahydropalmatine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Epicorynoxidine has several scientific research applications:

Biological Activity

Epicorynoxidine is a natural alkaloid predominantly derived from species of the Corydalis genus, known for its diverse pharmacological properties. This article provides a comprehensive overview of the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is classified as a tetrahydroprotoberberine alkaloid. Its structural characteristics include:

  • Molecular Formula : C₁₉H₂₃N₃O₄
  • Molecular Weight : 357.41 g/mol
  • Chemical Structure : The compound features a complex ring system typical of alkaloids, which contributes to its biological activity.

Cytotoxic Activity

This compound exhibits notable cytotoxic effects against various cancer cell lines. The following table summarizes its activity:

Cell LineED50 (μg/mL)Reference
P-388 (mouse lymphocytic leukemia)25.53MedChemExpress
Other tested linesVariesResearchGate

The ED50 value indicates the effective dose required to inhibit cell growth by 50%, demonstrating significant potency in cytotoxicity.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several studies suggest potential pathways:

  • Inhibition of Cell Proliferation : this compound has been shown to inhibit the proliferation of cancer cells, potentially through apoptosis induction.
  • Interaction with Neurotransmitter Systems : Research indicates that alkaloids from Corydalis may modulate neurotransmitter systems, which could contribute to their analgesic and anti-inflammatory properties .

Case Studies and Research Findings

  • Cytotoxicity in Cancer Research : A study highlighted the cytotoxic effects of this compound on P-388 cells, providing a foundation for further exploration in cancer therapeutics .
  • Traditional Uses : In traditional Chinese medicine, Corydalis species have been utilized for pain relief and treatment of various ailments. The presence of this compound in these plants supports its potential therapeutic applications .
  • Pharmacological Investigations : Additional research has focused on isolating other active compounds from Corydalis that may work synergistically with this compound to enhance its efficacy against specific diseases .

Properties

IUPAC Name

(7R,13aS)-2,3,9,10-tetramethoxy-7-oxido-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO5/c1-24-18-6-5-13-9-17-15-11-20(26-3)19(25-2)10-14(15)7-8-22(17,23)12-16(13)21(18)27-4/h5-6,10-11,17H,7-9,12H2,1-4H3/t17-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYEMUDHNCZHUKC-HTAPYJJXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(CC3C4=CC(=C(C=C4CC[N+]3(C2)[O-])OC)OC)C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C2=C(C[C@H]3C4=CC(=C(C=C4CC[N@+]3(C2)[O-])OC)OC)C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the key structural difference between corynoxidine and epicorynoxidine?

A1: Both corynoxidine and this compound are N-oxides of 1-tetrahydropalmatine. The only structural difference between them lies in the B/C ring juncture. [] This subtle difference can potentially lead to variations in their biological activity and pharmacological properties.

Q2: What is the known biological activity of this compound?

A2: While the provided abstracts do not directly address the biological activity of this compound, they highlight that similar compounds isolated from Corydalis tashiroi exhibit cytotoxic activities against various cancer cell lines, including P-388, KB16, A549, and HT-29. [] This suggests that this compound, due to its structural similarity, might also possess potential anticancer properties. Further research is needed to investigate its specific mechanisms of action and potential therapeutic applications.

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